N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine
Description
Properties
IUPAC Name |
2-(4-ethoxycarbonyl-2-nitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-2-19-11(16)7-3-4-8(12-6-10(14)15)9(5-7)13(17)18/h3-5,12H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJCFTJBMNJGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxycarbonyl group and a nitrophenyl moiety. The structural formula can be represented as follows:
This compound features:
- Ethoxycarbonyl group : Contributes to lipophilicity and potential membrane permeability.
- Nitrophenyl group : Often associated with biological activity due to its electron-withdrawing properties.
Antimicrobial Properties
Research has indicated that compounds with nitrophenyl groups exhibit significant antimicrobial activity. For instance, derivatives of nitrophenyl compounds have been shown to possess antibacterial and antifungal properties. A study highlighted that quinazolinone derivatives, which share structural similarities with this compound, demonstrated broad-spectrum antimicrobial effects, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
This compound has been investigated for its anticancer properties. A notable study demonstrated that certain nitrophenyl derivatives induce necrosis in cervical carcinoma cells, indicating their potential as anticancer agents. The mechanism appears to involve oxidative stress pathways, which lead to cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Induces necrosis in cancer cells | |
| Neuroprotective | Protects against oxidative stress |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group can lead to increased production of ROS, which may contribute to cytotoxic effects in tumor cells.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Membrane Permeability : The ethoxycarbonyl group enhances the compound's ability to cross lipid membranes, facilitating its action within cells.
Case Studies and Research Findings
- Anticancer Study : A study conducted on cervical carcinoma cells revealed that treatment with this compound resulted in significant cell death through necrosis. The study utilized confocal microscopy to confirm the mode of cell death induced by the compound .
- Neuroprotective Effects : Another investigation focused on the protective effects of similar nitrophenyl compounds against oxidative stress in erythrocytes. These findings suggest that this compound may also have applications in neuroprotection .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine with structurally analogous glycine derivatives:
Key Findings from Research
Reactivity Differences: The ethoxycarbonyl group in this compound enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution reactions. In contrast, cyano or sulfonyl groups (e.g., N-(4-cyanophenyl)-glycine) prioritize electron-deficient regions for cycloaddition or coupling reactions . Nitro groups in these derivatives contribute to redox activity, enabling applications in photodynamic therapy or as fluorescence quenchers .
Acetylated variants (e.g., Ethyl N-(4-acetyl-2-nitrophenyl)glycinate) demonstrate improved lipophilicity, enhancing blood-brain barrier penetration in neuropharmacology studies .
Synthetic Utility :
- Compounds like N-[(2-nitrophenyl)sulfonyl]glycine are critical in solid-phase peptide synthesis (SPPS) due to their orthogonal protecting group compatibility .
- Sulfonated glycine derivatives (e.g., N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine) are precursors for sulfonamide herbicides, leveraging their stability and bioactivity .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | N-(4-Cyanophenyl)-glycine | N-[(2-Nitrophenyl)sulfonyl]glycine |
|---|---|---|---|
| Molecular Weight | 268.23 g/mol | 176.17 g/mol | 260.23 g/mol |
| Melting Point | Not reported | 215–220°C | 180–185°C |
| Solubility | DMSO, DMF | Ethanol, acetone | Chloroform, THF |
| Key Spectral Data (IR) | C=O stretch: 1720 cm⁻¹ | C≡N stretch: 2240 cm⁻¹ | S=O stretch: 1350 cm⁻¹ |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the nucleophilic substitution or coupling of glycine derivatives with appropriately substituted nitrophenyl precursors bearing an ethoxycarbonyl group at the para position and a nitro group at the ortho position. Key steps include:
- Protection of amino groups to prevent side reactions.
- Use of haloacetic esters for glycine moiety introduction.
- Selective functionalization of the aromatic ring through electrophilic substitution or transition-metal catalysis.
Use of Haloacetic Esters and Protected Amino Compounds
One established method involves reacting mono-protected diamino compounds with haloacetic esters such as tert-butyl chloroacetate or tert-butyl bromoacetate to introduce the glycine unit. For example, mono-Boc-protected diaminoethane reacts with these esters to yield intermediates that can be further functionalized.
The preparation of glycine tert-butyl ester is commercially available and can be used as a starting material or intermediate in these syntheses.
Aromatic Substitution and Protection Strategies
The aromatic ring bearing the nitro and ethoxycarbonyl groups can be functionalized by alkylation or acylation reactions. Protecting groups such as Mmt-Cl (monomethoxytrityl chloride) or Boc (tert-butyloxycarbonyl) are used to protect amino or hydroxyl groups during multi-step syntheses to avoid unwanted side reactions. After functionalization, these protecting groups are removed under mild conditions.
Transition Metal-Catalyzed C–H Functionalization
Recent advances include the use of palladium-catalyzed C–H activation techniques to functionalize amino acid derivatives selectively. For example, Pd(OAc)2 catalysis in the presence of silver salts and nitrobenzoic acid enables ortho-C–H bond functionalization of phenylalanine derivatives, which can be adapted for nitrophenyl glycine derivatives.
This method allows for selective acetoxylation or other functionalizations at the ortho position relative to the amino acid substituent, which could be applied to synthesize this compound analogs with high regioselectivity.
Purification and Characterization
After synthesis, the crude products are typically purified by precipitation, trituration with diethyl ether, or extraction with aqueous sodium bicarbonate and water to remove impurities. Drying over sodium sulfate and concentration under reduced pressure are standard steps before final isolation.
Summary Table of Preparation Steps
| Step No. | Reagents/Conditions | Purpose/Reaction Type | Notes |
|---|---|---|---|
| 1 | Mono-Boc-diaminoethane + tert-butyl chloroacetate/bromoacetate | Nucleophilic substitution to introduce glycine ester | Protection of amino group essential |
| 2 | Aromatic nitrophenyl precursor with ethoxycarbonyl group | Electrophilic substitution/alkylation | Use of protecting groups (Mmt, Boc) |
| 3 | Pd(OAc)2, AgBF4, 2-nitrobenzoic acid, DMA, 130 °C MW heating | Pd-catalyzed ortho-C–H functionalization | Enables regioselective modification |
| 4 | Extraction with saturated sodium bicarbonate and water | Purification by removing acidic and polar impurities | Drying over sodium sulfate |
| 5 | Trituration with diethyl ether | Crude product precipitation | Facilitates isolation of pure product |
Detailed Research Findings
- The use of haloacetic esters such as tert-butyl chloroacetate is crucial for introducing the glycine moiety via nucleophilic substitution on protected diamino compounds.
- Protection of amino groups by Boc or Mmt groups provides stability during multi-step synthesis and allows selective deprotection.
- Transition metal-catalyzed C–H activation offers a modern, efficient approach to functionalize aromatic amino acid derivatives at specific positions without pre-functionalization, improving yield and selectivity.
- Purification steps involving aqueous extractions and trituration are standard to remove inorganic salts and organic impurities, ensuring high purity of the final compound.
Q & A
Q. What are the established synthesis routes for N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves acylation of glycine derivatives with nitrophenyl-containing reagents. For example, microwave-assisted methods can enhance reaction efficiency by reducing time and improving yields compared to conventional heating . Key variables include solvent choice (e.g., acetonitrile for polar intermediates) and temperature control during nitro-group introduction. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound from by-products like unreacted glycine or nitro precursors. Yield optimization may require iterative adjustments to stoichiometry and reaction duration .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., ethoxycarbonyl at δ ~4.2 ppm for -OCH2CH3 and δ ~165 ppm for carbonyl) and confirm nitro-group positioning on the phenyl ring .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ expected at m/z 283.07 for C11H11N2O6) .
- Infrared Spectroscopy (IR) : Peaks at ~1520 cm⁻¹ (NO2 asymmetric stretch) and ~1720 cm⁻¹ (ester C=O) confirm structural motifs .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How does the nitro group in this compound influence its chemical reactivity and biological interactions?
- Methodological Answer : The nitro group is electron-withdrawing, increasing electrophilicity of the phenyl ring and facilitating nucleophilic aromatic substitution (e.g., with thiols or amines). In biological systems, the nitro group may participate in redox cycling, generating reactive oxygen species (ROS) that modulate activity in antimicrobial or anticancer assays. To study this, researchers can:
- Perform cyclic voltammetry to assess redox potential.
- Compare bioactivity of nitro-containing analogs vs. des-nitro derivatives in cell-based assays .
Q. What experimental strategies can resolve contradictory data in biological assays involving this compound?
- Methodological Answer : Contradictions often arise from assay conditions or impurities. To address this:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature).
- Orthogonal Assays : Combine enzyme inhibition studies with surface plasmon resonance (SPR) to validate binding kinetics .
- Purity Analysis : Use HPLC-MS to detect trace impurities (e.g., nitro-reduction by-products) that may interfere with results .
- Computational Modeling : Molecular docking predicts binding modes, helping reconcile discrepancies between in vitro and cellular data .
Q. How can researchers optimize the scalability of this compound synthesis while maintaining cost-efficiency?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving throughput .
- Solvent Recycling : Use recoverable solvents (e.g., ethyl acetate) in extraction steps.
- Catalyst Screening : Test cheaper catalysts (e.g., ZnCl2 vs. Pd-based) for nitro-group introduction without compromising yield .
- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR) to detect intermediates and optimize reaction endpoints .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
- X-Ray Crystallography : Resolve co-crystal structures to identify binding pockets and key residues (e.g., hydrogen bonds with glycine’s carboxylate) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
- Site-Directed Mutagenesis : Modify putative binding residues in the enzyme to confirm interaction sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
